Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a fluorobenzamido group attached to the thiophene ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with an amine group on the thiophene ring.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the fluorobenzamido group can lead to the formation of corresponding amines.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorobenzamido group and the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 3-(2-fluorobenzamido)thiophene-2-carboxylate: Similar structure but with different substitution positions.
Methyl 2-(2-fluorobenzamido)thiophene-3-carboxylate: Similar structure but with a different fluorobenzamido group position.
Uniqueness: Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorobenzamido group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-18-13(17)10-5-6-19-12(10)15-11(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMGMSUMFXDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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